molecular formula C17H17NO6 B5835732 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 51743-07-8

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B5835732
CAS No.: 51743-07-8
M. Wt: 331.32 g/mol
InChI Key: IIOYZWSVWCGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound with a complex structure that includes multiple methoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by a Friedel-Crafts acylation reaction to introduce the ethanone group. The reaction conditions often require the use of strong acids and catalysts to facilitate the nitration and acylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethoxy-2-nitrobenzaldehyde
  • 2,6-dimethoxy-4-nitrobenzaldehyde
  • 4-methoxy-2-nitroacetophenone

Uniqueness

Compared to similar compounds, 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups in specific positions on the aromatic rings allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-22-13-6-4-11(5-7-13)15(19)8-12-9-16(23-2)17(24-3)10-14(12)18(20)21/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOYZWSVWCGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357772
Record name 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51743-07-8
Record name 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.